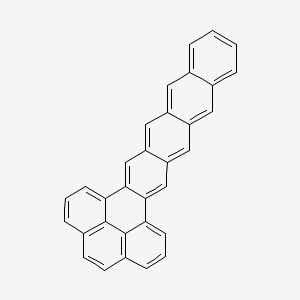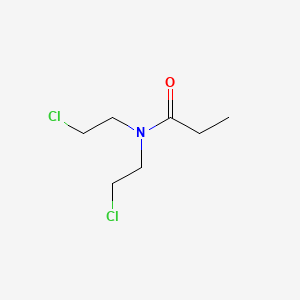
N,N-bis(2-chloroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)propanamide: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The molecular formula of this compound is C7H13Cl2NO, and it has a molecular weight of 198.09 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-bis(2-chloroethyl)propanamide can be synthesized through the reaction of propanamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
Propanamide+2(2-chloroethylamine hydrochloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of N,N-bis(2-hydroxyethyl)propanamide or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its alkylating properties and potential use in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)propanamide involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process can induce cell death, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-bis(2-chloroethyl)cyclohexylamine: A derivative with a cyclohexyl group, used in similar applications.
N,N-bis(2-chloroethyl)nitrosourea: Known for its use in chemotherapy.
Uniqueness
N,N-bis(2-chloroethyl)propanamide is unique due to its specific structure, which allows for targeted alkylation. Its propanamide backbone provides distinct reactivity and solubility properties compared to other nitrogen mustards.
Propriétés
Formule moléculaire |
C7H13Cl2NO |
|---|---|
Poids moléculaire |
198.09 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C7H13Cl2NO/c1-2-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 |
Clé InChI |
XXUDVJKECOCFOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


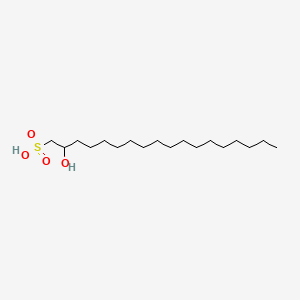
![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
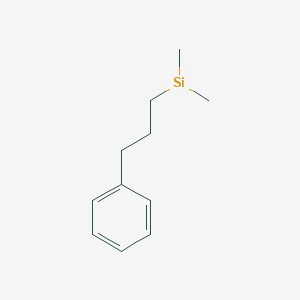
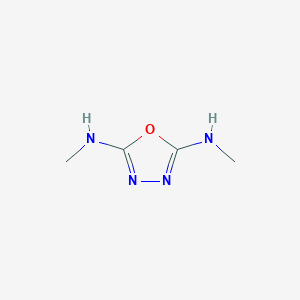
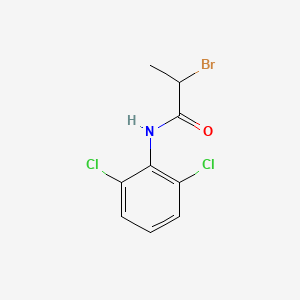
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
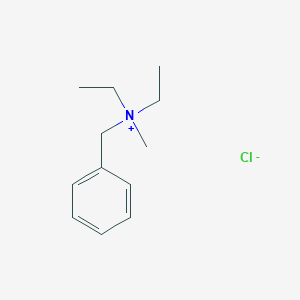

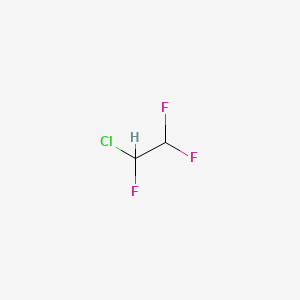
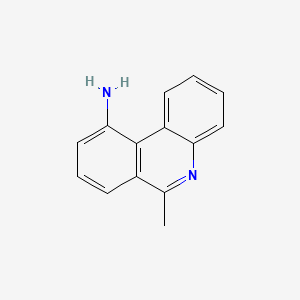
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
